molecular formula C11H10ClNO2S B2573125 5-CHLORO-N-[2-(FURAN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE CAS No. 1428352-42-4

5-CHLORO-N-[2-(FURAN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2573125
CAS No.: 1428352-42-4
M. Wt: 255.72
InChI Key: INJLDPLHPKZFSO-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(FURAN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic carboxamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a furan-3-yl ethyl group linked via an amide bond. Its structure combines aromatic heterocycles (thiophene and furan) with a flexible ethyl spacer, which may influence binding specificity and pharmacokinetic properties .

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c12-10-2-1-9(16-10)11(14)13-5-3-8-4-6-15-7-8/h1-2,4,6-7H,3,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLDPLHPKZFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or via the Gewald reaction.

    Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated thiophene is then reacted with 2-(furan-3-yl)ethylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in biological pathways, such as those related to inflammation or cell proliferation.

    Pathways Involved: The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Factor Xa Inhibition

The compound shares structural homology with several Factor Xa inhibitors documented in crystallographic studies (e.g., PDB entries 2P93, 2P94). Key comparisons include:

Compound Name Structural Variation Binding Affinity Notes Reference
5-CHLORO-N-(2-(4-(2-OXOPYRIDIN-1(2H)-YL)BENZAMIDO)ETHYL)THIOPHENE-2-CARBOXAMIDE Oxopyridinyl-benzamidoethyl substituent Enhanced hydrogen bonding with Factor Xa S4 pocket
5-CHLORO-N-((1R,2S)-2-(4-(2-OXOPYRIDIN-1(2H)-YL)BENZAMIDO)CYCLOPENTYL)THIOPHENE-2-CARBOXAMIDE Cyclopentyl backbone (vs. ethyl spacer) Improved conformational rigidity; higher selectivity
3-CHLORO-N-((1R,2S)-2-(4-(2-OXOPYRIDIN-1(2H)-YL)BENZAMIDO)CYCLOHEXYL)-1H-INDOLE-6-CARBOXAMIDE Indole core (vs. thiophene); cyclohexyl spacer Reduced potency due to steric hindrance

Key Findings :

  • Substitution of thiophene with indole (as in 2P94) reduces inhibitory activity, underscoring the importance of the thiophene moiety in maintaining planar geometry for optimal binding .

Comparison with Opioid Analogs

The thiophene-furan scaffold is also observed in Thiophene fentanyl hydrochloride (CAS 2306823-39-0), a potent opioid agonist. However, functional group divergence leads to distinct pharmacological profiles:

Property 5-CHLORO-N-[2-(FURAN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE Thiophene Fentanyl Hydrochloride
Core Structure Thiophene-carboxamide Thiophene-fentanyl (piperidine-based opioid)
Key Substituents Furan-3-yl ethyl Phenethyl-piperidine
Primary Activity Putative enzyme inhibition (Factor Xa) μ-opioid receptor agonism
Toxicological Data Not reported High toxicity; limited safety data available

Implications :

  • The furan-ethyl group in the target compound likely directs it toward enzyme inhibition, whereas phenethyl-piperidine in fentanyl analogs drives opioid receptor binding .

Comparison with Pyrimidine-Based Agrochemicals

While structurally distinct, pyrimidine derivatives (e.g., pyrimidifen, diflumetorim) share carboxamide functionalization. These compounds highlight the role of heterocycles in pesticidal activity:

Compound Core Structure Target Application Key Feature Reference
Pyrimidifen Pyrimidine Acaricide Ethoxyethyl-dimethylphenoxy substituent
Target Compound Thiophene-furan Undefined (potential enzyme inhibitor) Chloro-furan-ethyl amide

Insight :

  • The chlorine atom in the target compound may enhance electrophilic reactivity, analogous to pyrimidifen’s trifluoromethyl group, which improves pesticidal efficacy .

Biological Activity

5-Chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a furan moiety, and a carboxamide functional group, which contribute to its diverse chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-carboxamide is C12H12ClN3OC_{12}H_{12}ClN_{3}O. The compound's structure is characterized by the following key features:

FeatureDescription
Molecular Weight253.7 g/mol
Functional GroupsThiophene, Furan, Carboxamide
CAS Number2034255-68-8

The biological activity of 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonamide group allows the compound to mimic natural substrates, facilitating binding to active sites and modulating enzymatic activity. This mechanism can lead to inhibition or activation of specific biological pathways, which is crucial for its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that thiophene derivatives, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-Chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-carboxamide have been reported to have IC50 values comparable to established chemotherapeutics such as Sorafenib against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
  • Antibacterial Properties : Compounds containing furan and thiophene rings have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can inhibit bacterial growth effectively, outperforming traditional antibiotics in some cases .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiophene-based compounds against HepG2 and MCF-7 cell lines. The results indicated that the tested compounds exhibited IC50 values ranging from 54 µM to 100 µM, demonstrating significant potential as anticancer agents .
    CompoundIC50 (HepG2)IC50 (MCF-7)
    4a66 ± 1.2050 ± 0.47
    4b54 ± 0.2550 ± 0.53
    Sorafenib~1.0~1.0
  • Antibacterial Activity : Another study highlighted the antibacterial efficacy of thiophene derivatives against multiple bacterial strains, showing that certain derivatives exhibited superior activity compared to standard antibiotics like tetracycline .

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